(1S,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL (1S,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17473208
InChI: InChI=1S/C10H11F4NO/c1-5(16)9(15)7-3-2-6(4-8(7)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m0/s1
SMILES:
Molecular Formula: C10H11F4NO
Molecular Weight: 237.19 g/mol

(1S,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL

CAS No.:

Cat. No.: VC17473208

Molecular Formula: C10H11F4NO

Molecular Weight: 237.19 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL -

Specification

Molecular Formula C10H11F4NO
Molecular Weight 237.19 g/mol
IUPAC Name (1S,2S)-1-amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol
Standard InChI InChI=1S/C10H11F4NO/c1-5(16)9(15)7-3-2-6(4-8(7)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m0/s1
Standard InChI Key AMHGPDHZCQVJAN-SSDLBLMSSA-N
Isomeric SMILES C[C@@H]([C@H](C1=C(C=C(C=C1)C(F)(F)F)F)N)O
Canonical SMILES CC(C(C1=C(C=C(C=C1)C(F)(F)F)F)N)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Stereochemical Significance

(1S,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1208080-81-2) possesses the molecular formula C₁₀H₁₁F₄NO and a molecular weight of 237.19 g/mol . Its structure integrates a propan-2-ol backbone substituted with an amino group and a 2-fluoro-4-(trifluoromethyl)phenyl ring. The (1S,2S) stereochemistry is critical for its interaction with chiral biological targets, as enantiomeric purity often dictates pharmacological activity.

The compound’s InChIKey (AMHGPDHZCQVJAN-SSDLBLMSSA-N) and isomeric SMILES (CC@@HO) encode its three-dimensional conformation, emphasizing the spatial arrangement of the fluorine and trifluoromethyl substituents . These groups contribute to enhanced lipophilicity and metabolic stability, traits desirable in drug candidates .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₁₀H₁₁F₄NO
Molecular Weight237.19 g/mol
Stereochemistry(1S,2S)
Canonical SMILESCC(C(C1=C(C=C(C=C1)C(F)(F)F)F)N)O

The trifluoromethyl group at the para position and the ortho-fluoro substituent create a distinct electronic profile, influencing solubility and reactivity .

Synthesis and Manufacturing

Compound NameCAS NumberMolecular FormulaUnique FeaturesSource
(1S,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL1269809-60-0C₁₀H₁₁F₃NOLacks ortho-fluoro substituent
(1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL131400040C₁₀H₁₁F₄NOEnantiomeric configuration

The ortho-fluoro group in the subject compound may enhance target selectivity compared to its non-fluorinated analog .

Applications in Medicinal Chemistry

Drug Discovery and Development

This amino alcohol serves as a versatile intermediate in synthesizing:

  • Small-Molecule Inhibitors: Fluorine atoms improve pharmacokinetic profiles by reducing metabolic degradation.

  • Chiral Auxiliaries: Facilitates asymmetric synthesis of complex molecules, leveraging its rigid stereochemistry .

Agrochemistry

In agrochemical research, fluorinated amino alcohols are precursors to herbicides and pesticides, where the trifluoromethyl group enhances soil persistence and bioavailability.

Future Research Directions

  • Pharmacological Profiling: In vitro assays to elucidate specific biological targets.

  • Synthetic Optimization: Development of enantioselective routes to improve yield and scalability.

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to enhance potency and selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator